molecular formula C19H15FN4O3 B3006036 2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 903193-29-3

2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3006036
CAS No.: 903193-29-3
M. Wt: 366.352
InChI Key: YJGLOPFJLOITFT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, furan, piperazine, oxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid to form an intermediate, which is then reacted with piperazine and oxazole derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) in aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
  • (2-chloro-4-fluorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

Uniqueness

2-(4-Fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(27-17)24-9-7-23(8-10-24)18(25)16-2-1-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGLOPFJLOITFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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